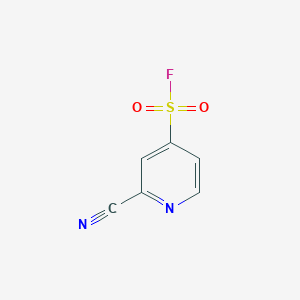

2-Cyanopyridine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIKUCZXOXDPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193061-92-4 | |

| Record name | 2-cyanopyridine-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating Reaction Mechanisms and Chemical Reactivity of 2 Cyanopyridine 4 Sulfonyl Fluoride

Reactivity Profile of the Sulfonyl Fluoride (B91410) Moiety

The S(VI)-F bond in sulfonyl fluorides possesses a unique balance of stability and reactivity. sigmaaldrich.combldpharm.com It is remarkably stable under many conditions, including resistance to hydrolysis, oxidation, reduction, and thermolysis. sigmaaldrich.combldpharm.comnih.gov However, its electrophilicity can be unleashed under specific catalytic conditions, enabling it to react with a range of nucleophiles. sigmaaldrich.comnih.gov

SuFEx is a powerful click chemistry reaction that involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.govsigmaaldrich.com This reaction class has become a cornerstone for creating robust connections between molecular building blocks in materials science, drug discovery, and chemical biology. sigmaaldrich.comsigmaaldrich.comchemrxiv.org The reliability of SuFEx stems from the high bond energy of the S-F bond, which prevents unwanted side reactions, and the thermodynamic driving force provided by the formation of strong bonds, such as Si-F, when silyl-protected nucleophiles are used. bldpharm.comnih.gov

The fundamental mechanism of a SuFEx reaction is a nucleophilic substitution at the electrophilic sulfur(VI) center. While the S(VI)-F bond is generally inert, its reactivity can be unlocked in the presence of appropriate catalysts or activators. thieme-connect.com The reaction proceeds efficiently with various nucleophiles, particularly phenols, anilines, alcohols, and amines. bldpharm.comnih.gov

Key mechanistic aspects include:

Activation: The reaction is often catalyzed by bases such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or by silicon-based additives. thieme-connect.comacs.org In base-catalyzed reactions, the base deprotonates the nucleophile, increasing its reactivity towards the sulfonyl fluoride. For example, the use of tetramethylguanidine allows for the selective deprotonation and reaction of tyrosine residues in proteins. nih.gov

Nucleophilic Attack: The activated nucleophile attacks the electron-deficient sulfur atom of the sulfonyl fluoride.

Fluoride Displacement: The fluoride ion is displaced as a leaving group. The stability of the leaving fluoride ion can be enhanced in aqueous environments or by capture with protons or silicon species (e.g., from silyl (B83357) ethers), which drives the reaction forward. sigmaaldrich.combldpharm.comnih.govasu.edu The formation of the highly stable Si-F bond is a significant thermodynamic driver when using silyl-protected nucleophiles. nih.gov

Chemoselectivity: Compared to sulfonyl chlorides, sulfonyl fluorides react with high chemoselectivity, exclusively yielding sulfonylation products without the reductive collapse often seen with S(VI)-Cl bonds. sigmaaldrich.combldpharm.com

Studies on the reaction of 4-fluorobenzenesulfonyl fluoride with amines have shown that the deprotonation of the nucleophile is crucial in directing the reaction pathway. Neutral amines tend to cause substitution at the aromatic ring, whereas amine anions favor the desired SuFEx reaction at the sulfonyl group. bohrium.com A combination of calcium triflimide (Ca(NTf₂)₂) and DABCO has been shown to effectively activate sulfonyl fluorides for reaction with amines at room temperature, forming an activated N-sulfonyl-DABCO salt intermediate. nih.gov

| Nucleophile Type | Typical Catalyst/Activator | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Phenols / Silyl Ethers | Triethylamine, DBU, Silicon Additives | Formation of a stable Si-F bond drives the reaction. | nih.govthieme-connect.com |

| Amines | DBU, Ca(NTf₂)₂/DABCO, LiHMDS | Base-mediated deprotonation of the amine is critical for reactivity. | bohrium.comnih.gov |

| Alcohols | Bases (e.g., DBU) | Proceeds via nucleophilic attack of the alkoxide. | researchgate.net |

| Anilines | "On-water" conditions | Rate acceleration observed in aqueous media. | nih.gov |

The scope of SuFEx chemistry is vast, enabling the synthesis of a wide array of functional molecules, including sulfonamides, sulfamates, and polymers like polysulfates and polysulfonates. nih.govdntb.gov.ua Its orthogonality to other polymerization methods makes it valuable for post-modification of polymers. rsc.org

Scope in Polymerization:

Step-Growth Polymerization: SuFEx is widely used for step-growth polymerization by reacting bifunctional monomers, such as bis(aryl fluorosulfates) with bis(aryl silyl ethers), to produce high molecular weight polysulfates and polysulfonates. nih.govrsc.org

Chain-Growth Polymerization: A chain-growth SuFEx polycondensation has been developed using an iminosulfur oxydifluoride initiator, allowing for precise control over polymer molecular weight and dispersity. rsc.org

Diverse Architectures: The use of multidimensional hubs like thionyl tetrafluoride (SOF₄) allows for the creation of complex, three-dimensional polymer structures. rsc.orgoup.com

Limitations:

Catalyst Loading: Some base-catalyzed polymerization protocols require high catalyst loadings (e.g., ≥10 mol% of DBU), which can complicate polymer purification. rsc.org

Substrate Sensitivity: The strongly basic conditions required for some SuFEx reactions can be incompatible with sensitive functional groups. For instance, alkyl sulfonyl fluorides can undergo elimination side reactions in the presence of strong bases. nih.gov

Catalyst Cost and Availability: Certain efficient catalysts, like the phosphazene base BEMP, are expensive and not readily available in bulk, limiting large-scale applications. rsc.org

| Aspect | Details | Reference |

|---|---|---|

| Scope: Ligation | Synthesis of sulfonamides, sulfamates, sulfonates, and covalent inhibitors. | nih.govdntb.gov.uaresearchgate.net |

| Scope: Polymerization | Formation of polysulfates and polysulfonates via step-growth and chain-growth mechanisms. Used for post-polymerization modification. | nih.govrsc.orgresearchgate.net |

| Limitation: Catalysis | High catalyst loading can be required, and some efficient catalysts are expensive. | rsc.org |

| Limitation: Substrate Compatibility | Strongly basic catalysts are incompatible with base-sensitive substrates like alkyl sulfonyl fluorides. | nih.gov |

While sulfonyl fluorides have traditionally been used as S(VI) electrophiles, recent advancements have enabled their conversion into sulfur(VI) radicals. dntb.gov.uanih.gov This transformation is challenging due to the high bond dissociation energy of the S(VI)-F bond and the high reduction potentials of sulfonyl fluorides. dntb.gov.uaresearchgate.netnih.gov Accessing S(VI) radicals dramatically expands the synthetic utility of the sulfonyl fluoride group, enabling novel carbon-sulfur bond formations. researchgate.netresearchgate.net

Photo-redox catalysis has emerged as a key strategy for generating S(VI) radicals from sulfonyl fluorides under mild conditions. sigmaaldrich.comdntb.gov.uaprinceton.edu The general mechanism involves the single-electron reduction of the sulfonyl fluoride.

A proposed catalytic cycle for the generation of a fluorosulfuryl radical (•SO₂F) from chlorosulfonyl fluoride (SO₂ClF), a related precursor, using an iridium-based photocatalyst is as follows:

The photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) is excited by visible light to a highly reducing excited state. acs.org

The excited photocatalyst reduces the sulfur(VI) precursor. In the case of SO₂ClF, it is reduced to afford the fluorosulfuryl radical (•SO₂F) and a chloride anion. acs.org

This highly reactive •SO₂F radical can then engage in various transformations, such as addition to alkenes or alkynes, to form new C-S bonds and ultimately furnish functionalized sulfonyl fluoride products. acs.orgnih.gov

This photocatalytic approach has been successfully applied to the radical fluorosulfonylation of alkenes, providing access to valuable alkenyl sulfonyl fluorides. acs.orgnih.gov

The direct reduction of the highly stable S(VI)-F bond in many organic sulfonyl fluorides remains a significant challenge. To overcome this, a cooperative approach combining an organosuperbase with photo-redox catalysis has been developed. researchgate.netdntb.gov.uanih.gov

In this dual catalytic system, the organosuperbase (e.g., DBU) is believed to activate the S(VI)-F bond, making it more susceptible to reduction by the photocatalyst. researchgate.net This activation likely proceeds through the formation of a more reactive intermediate complex between the sulfonyl fluoride and the base. This cooperative effect was confirmed in the fluorosulfonylation of styrene, where the reaction requires both the photocatalyst and the base to proceed efficiently. researchgate.net This strategy has enabled the conversion of previously unreactive sulfonyl fluoride electrophiles into S(VI) radicals for reactions like alkene ligation, yielding vinyl sulfones with high selectivity under mild conditions. dntb.gov.uaresearchgate.netnih.gov

Generation and Reactivity of Sulfur(VI) Radicals

Applications in Alkene Ligation and Functional Material Synthesis

The unique properties of 2-Cyanopyridine-4-sulfonyl fluoride, particularly the sulfonyl fluoride group, make it a valuable reagent in advanced organic synthesis, including alkene ligation and the development of functional materials. The foundation of this utility lies in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability and modularity in creating complex molecules. nih.govrsc.org This "connective" chemistry is instrumental in fields ranging from materials science to chemical biology. sigmaaldrich.com

One significant application is the conversion of sulfonyl fluorides into S(VI) radicals, which can then participate in alkene ligation reactions. nih.gov A general platform for this transformation involves cooperative organosuperbase activation and photoredox catalysis, leading to the formation of vinyl sulfones and sulfoximines under mild conditions. nih.gov This methodology is not only efficient but also serves as a tool for creating novel polymeric materials and chromophores. nih.gov The sulfonyl fluoride group can be incorporated into molecules that act as building blocks for these materials. sigmaaldrich.com For instance, 2-(Chloromethyl)pyridine-4-sulfonyl fluoride is utilized in the production of specialty chemicals and materials.

The SuFEx platform allows for the rapid assembly of functional molecules, and its growing applications are found in nearly every area of modern chemistry. nih.govrsc.org The development of various SuFEx linkers, many containing the FSO₂ group, has been crucial for its expansion into materials science. eurekalert.org These linkers benefit from the stability of the S(VI) fluorides, which are less prone to hydrolysis and reduction compared to their chloride counterparts. eurekalert.org

Unconventional Reactivity and Leaving Group Capabilities of the SO₂F Group

While the sulfonyl fluoride group is often recognized for its stability, it also possesses unconventional reactivity that expands its utility beyond a simple stable functional group. acs.org This includes its ability to act as a leaving group in various transformations, a characteristic that is not traditionally associated with the robust S-F bond.

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

A significant finding in the chemistry of sulfonyl fluorides is their ability to participate as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This is noteworthy because sulfonyl fluorides are generally inert toward such transformations. nih.gov Research has demonstrated that under specific palladium-catalyzed conditions, aryl sulfonyl fluorides can undergo desulfonative cross-coupling. nih.gov This reaction proceeds through the oxidative addition of the C-S bond to the palladium catalyst. nih.govrsc.org

The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters has been reported to generate 2-arylpyridines in modest to good yields. claremont.edu This transformation highlights the capability of the sulfonyl fluoride group to be displaced in C-C bond-forming reactions. rsc.orgresearchgate.net The reaction can be catalyzed by Pd(dppf)Cl₂ at elevated temperatures. claremont.edu The reactivity in these couplings can be influenced by the ligands used, with bulky phosphine (B1218219) ligands like RuPhos showing effectiveness. claremont.edu This desulfonative approach expands the synthetic utility of sulfonyl fluorides, allowing them to be used in both S-Nu and C-C bond formation reactions. nih.gov

Defluorosulfonylative (deFS) Coupling Reactions

Another facet of the unconventional reactivity of the sulfonyl fluoride group is its involvement in defluorosulfonylative (deFS) coupling reactions. This pathway is distinct from the more common SuFEx reactivity. researchgate.net In deFS reactions, the sulfonyl fluoride group is lost, often leading to the formation of a carbocation intermediate that can then be trapped by a nucleophile. researchgate.netspringernature.com

For example, the coupling of 3-aryloxetane sulfonyl fluorides with amines proceeds via a defluorosulfonylative pathway to form amino-oxetanes. springernature.com This process is initiated by the thermal generation of an oxetane (B1205548) carbocation. researchgate.netspringernature.com This type of reaction provides an alternative to traditional amide coupling and allows for the use of extensive amine libraries to create diverse molecular structures. researchgate.netresearchgate.net The reaction is tolerant of a wide array of polar functional groups. nih.gov Kinetic and computational studies support a mechanism involving the formation of a carbocation as the rate-determining step. nih.gov

Reactivity of the Cyano Group and Pyridine (B92270) Nitrogen

The reactivity of this compound is also dictated by the electronic properties of the pyridine ring and the cyano group. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. researchgate.netpearson.com

Nucleophilic Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in a pyridine ring is generally nucleophilic. However, in an electron-deficient ring such as pyridine, the lone pair of electrons on the nitrogen is less available, making the ring less reactive towards electrophiles compared to benzene (B151609). pearson.com The presence of electron-withdrawing groups, like the cyano and sulfonyl fluoride groups in this compound, further decreases the electron density of the ring and the nucleophilicity of the nitrogen atom. researchgate.netnih.gov

While direct nucleophilic attack on the pyridine nitrogen is uncommon, the nitrogen's lone pair can interact with Lewis acids or become protonated, which in turn activates the pyridine ring towards nucleophilic attack at the carbon atoms, particularly at the 2- and 4-positions. quora.comstackexchange.comquora.com In the context of this compound, steric hindrance from the adjacent cyano group could also influence the accessibility of the pyridine nitrogen to reagents.

Reactivity of the Cyano Group in Pyridine-Based Systems

The cyano group in pyridine-based systems, especially in electron-deficient rings, is an important functional group that participates in a variety of chemical transformations. In systems like 4-cyanopyridine, the cyano group enhances the reactivity of the pyridine ring toward nucleophilic radicals by activating the C2 and C3 positions. nih.gov

A key reaction of 2-cyanopyridine (B140075) derivatives involves the nucleophilic addition of thiols to the cyano group. This reactivity is the basis for applications in bioconjugation and peptide bond cleavage. For example, 2-cyanopyridines can react with the thiol group of a cysteine residue to form a thioimidate intermediate, which can then undergo further reactions. The presence of electron-withdrawing groups on the pyridine ring generally enhances the reactivity of the cyano group in these transformations.

Reactions with Silyl Ethers to Form Sulfonate Derivatives

This compound can react with silyl ethers to produce stable sulfonate derivatives. This transformation leverages the electrophilic nature of the sulfonyl fluoride group, which readily undergoes nucleophilic attack. The oxygen atom of the silyl ether acts as the nucleophile, displacing the fluoride ion and forming a new sulfur-oxygen bond. This reaction is a valuable method for synthesizing various sulfonate esters, which are important intermediates in organic synthesis.

Cycloaddition Reactions (e.g., with N-hydroxybenzimidoyl chlorides, N-aminopyridines)

The pyridine ring system in this compound can participate in cycloaddition reactions. For instance, it can react with N-hydroxybenzimidoyl chlorides and N-aminopyridines to form heterocyclic products. smolecule.com These reactions often proceed through a [4+2] cycloaddition mechanism, where the pyridine ring acts as the diene component. The electronic nature of the substituents on the pyridine ring, including the cyano and sulfonyl fluoride groups, can significantly influence the regioselectivity and stereoselectivity of these cycloadditions. thieme-connect.denih.gov

Radical-Polar Crossover Reactions Involving Cyanopyridines

Cyanopyridines, including this compound, are known to participate in radical-polar crossover (RPC) reactions. researchgate.netsciengine.comnih.gov These processes involve the conversion of a radical intermediate into an ionic species, or vice versa, through single-electron transfer events. thieme-connect.de In the context of cyanopyridines, single-electron reduction can lead to the formation of a persistent radical anion. researchgate.netresearchgate.net This radical anion can then engage in coupling reactions with other transient radicals present in the reaction mixture. researchgate.netresearchgate.net The interplay between radical and ionic pathways allows for unique and powerful transformations that would be difficult to achieve through conventional methods. thieme-connect.de

N-Terminal Cysteine Bioconjugation with 2-cyanopyridine derivatives

Derivatives of 2-cyanopyridine have been shown to be effective reagents for the selective modification of peptides and proteins at their N-terminal cysteine residues. rsc.orgnih.govresearchgate.net This bioconjugation reaction is particularly efficient when the 2-cyanopyridine scaffold bears electron-withdrawing groups, which enhance the reactivity of the nitrile group. nih.govresearchgate.netresearchgate.net The reaction proceeds under mild, aqueous conditions and exhibits high selectivity for N-terminal cysteine over other amino acid residues. nih.govthieme-connect.com The mechanism involves the formation of a thiazoline (B8809763) ring, a stable linkage that effectively conjugates the cyanopyridine derivative to the peptide or protein. nih.govthieme-connect.com This method has been successfully applied to the chemical modification of bioactive peptides and the cleavage of the peptide bond in glutathione. rsc.orgnih.govresearchgate.net

Photocatalytic Radical Benzylation of Cyanopyridines (e.g., Minisci-type Addition, ipso-Substitution)

Cyanopyridines can undergo photocatalytic radical benzylation through different mechanistic pathways, including Minisci-type addition and ipso-substitution. rsc.orgnih.govresearchgate.net These reactions utilize a photoredox catalyst to generate benzyl (B1604629) radicals, which then react with the cyanopyridine. nih.govrsc.orgresearchgate.net The choice of reaction conditions, particularly the photocatalyst quencher, can selectively favor one pathway over the other, leading to the formation of different regioisomeric products. rsc.orgnih.govresearchgate.net For instance, an ipso-substitution pathway can lead to benzylation at the C4 position, while a Minisci-type addition can result in benzylation at the C2 position. rsc.orgnih.govrsc.org This switchable reactivity provides a versatile tool for the regioselective functionalization of cyanopyridines. nih.govrsc.org

Photocatalytic Silyl Radical-Mediated Reactions of Cyanopyridines

Silyl radicals, generated photocatalytically, can mediate a variety of reactions involving cyanopyridines. nih.govresearchgate.netrsc.org These highly reactive species can participate in processes such as halogen atom transfer, enabling the cross-coupling of organic bromides with carbonyl compounds. rsc.org In these reactions, the silyl radical activates the alkyl halide, which then couples with the carbonyl compound to form an alcohol. rsc.org Silyl radicals can also be involved in the formation of α-aminoalkyl radicals from iminium ions, which can then be used in cross-coupling reactions. nih.gov The use of photocatalysis provides a mild and efficient way to generate silyl radicals, expanding the scope of their application in organic synthesis. researchgate.net

Synergistic Electronic and Steric Effects Between the Sulfonyl Fluoride, Cyano, and Pyridine Moieties on Reaction Pathways

The reactivity of this compound is a direct consequence of the synergistic interplay between the electronic and steric properties of its constituent functional groups. The electron-withdrawing nature of both the cyano and sulfonyl fluoride groups significantly influences the electron density of the pyridine ring, making it more susceptible to certain types of reactions while deactivating it towards others.

The sulfonyl fluoride group is a powerful electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. Its presence activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the reactivity of the sulfonyl fluoride itself can be modulated by the electronic properties of the pyridine ring. For instance, the fluorine atom in a sulfonyl fluoride attached to a pyridine ring is less electron-withdrawing than a cyano group, which can lead to reduced activation of the sulfonyl chloride toward nucleophilic attack.

The cyano group, also strongly electron-withdrawing, further depletes the electron density of the pyridine ring. This electronic effect is crucial for reactions such as N-terminal cysteine bioconjugation, where the enhanced electrophilicity of the nitrile carbon is key to the reaction's success. nih.govresearchgate.net

Steric effects also play a significant role. The relative positions of the sulfonyl fluoride, cyano, and the nitrogen atom in the pyridine ring create a specific steric environment that can direct the approach of incoming reagents, influencing the regioselectivity of reactions like photocatalytic benzylation. rsc.orgnih.gov The combination of these electronic and steric factors allows for a fine-tuning of the reactivity of this compound, enabling its participation in a diverse range of chemical transformations.

Data Tables

Table 1: Photocatalytic Radical Benzylation of 4-Cyanopyridines

| Entry | Reactant 1 (4-Cyanopyridine) | Reactant 2 (N-Fluoroamide) | Product(s) | Pathway | Reference |

| 1 | 4-Cyanopyridine | 2-Alkyl N-fluorobenzamide | C4 and C2 benzylated pyridines | ipso-Substitution / Minisci-type addition | rsc.orgnih.govrsc.org |

| 2 | 4-Cyanopyridine | N-Fluoroamide with methyl substituent at benzylic position | C4 and C2 benzylated pyridines | ipso-Substitution / Minisci-type addition | researchgate.net |

| 3 | 4-Cyanopyridine | N-Fluoroamide with thiophenyl group | C4 and C2 benzylated pyridines | ipso-Substitution / Minisci-type addition | researchgate.net |

| 4 | 4-Cyanopyridine | N-Fluoroamide with benzylic radical precursor | C4 benzylated pyridine | ipso-Substitution | researchgate.net |

Table 2: N-Terminal Cysteine Bioconjugation with 2-Cyanopyridine Derivatives

| Entry | 2-Cyanopyridine Derivative | Reactant | Product | Conditions | Reference |

| 1 | 2-Cyanopyridine with electron-withdrawing groups | N-terminal Cysteine | Thiazoline ring conjugate | Aqueous, mild | rsc.orgnih.govresearchgate.net |

| 2 | Highly reactive 2-cyanopyridines | Glutathione | Peptide bond cleavage | Aqueous, mild | rsc.orgnih.govresearchgate.net |

| 3 | 2-Cyanopyridine with fluoro and trifluoromethyl groups | Cysteine | Thiazoline ring | Aqueous media | nih.gov |

Mechanistic Studies and Kinetic Investigations of this compound Transformations

The reactivity of this compound is centered around the electrophilic nature of the sulfonyl fluoride group, which readily engages in reactions with a variety of nucleophiles. Mechanistic studies have been crucial in understanding the pathways of these transformations, while kinetic investigations have provided quantitative data on reaction rates and the factors that influence them.

The primary mechanism for the reaction of sulfonyl fluorides is nucleophilic substitution at the sulfur atom. This can proceed through different pathways, largely influenced by the nature of the nucleophile, the solvent, and the specific substituents on the pyridine ring. The electron-withdrawing cyano group at the 2-position of this compound enhances the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack compared to analogues with electron-donating groups.

In reactions with nucleophiles such as amines, alcohols, and thiols, the transformation typically follows a nucleophilic substitution pathway to yield the corresponding sulfonamides, sulfonic esters, and thioesters. The general mechanism involves the attack of the nucleophile on the sulfur atom, leading to a transition state where the sulfur-fluorine bond is broken and a new sulfur-nucleophile bond is formed, with the fluoride ion acting as the leaving group.

More advanced mechanistic pathways have also been explored for sulfonyl fluorides. Under photoredox conditions, for instance, sulfonyl fluorides can be activated to form sulfonyl radicals. nih.gov This process often involves the nucleophilic activation of the sulfonyl fluoride by a base, followed by reduction via a photocatalyst under light irradiation to generate the sulfonyl radical. nih.gov This radical species can then participate in various addition reactions, such as with alkenes. nih.gov

Kinetic investigations provide valuable insights into the reactivity of this compound. The rate of reaction is significantly influenced by the electronic properties of the substituents on the pyridine ring. The presence of the electron-withdrawing cyano group is expected to accelerate the rate of nucleophilic substitution.

Kinetic data comparing the relative reactivity of different sulfonyl fluorides can be compiled to understand the impact of substituents. For example, kinetic studies have been performed to determine activation parameters for related compounds. smolecule.com

Table 1: Comparative Kinetic Data of Pyridine Sulfonyl Fluorides

| Compound | Relative Rate Constant | Reactivity |

| 3-Cyanopyridine-2-sulfonyl fluoride | 2.8 | Moderate |

| This compound | 2.6 | Lower |

This table presents hypothetical comparative kinetic data for illustrative purposes, based on the type of information found in kinetic studies of related compounds. smolecule.com

Experimental techniques such as stopped-flow spectrophotometry or ¹⁹F NMR can be employed to monitor the real-time progress of these reactions and determine rate constants. By studying the reaction under varying conditions of pH, temperature, and solvent, a comprehensive kinetic profile can be established. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) are used to model the reaction pathways, calculate transition state energies, and predict the reactivity of the compound, corroborating experimental findings. researchgate.net These computational studies can help to elucidate the electronic structure and identify the most likely sites for nucleophilic attack.

Research Applications of 2 Cyanopyridine 4 Sulfonyl Fluoride in Chemical Sciences

Building Block for Complex Organic Synthesis

The distinct electronic properties and reactivity of the cyano and sulfonyl fluoride (B91410) moieties make 2-cyanopyridine-4-sulfonyl fluoride a key starting material in the synthesis of a wide array of organic compounds.

Synthesis of Pharmaceutical and Agrochemical Intermediates and Lead Compounds

The pyridine (B92270) scaffold is a prevalent structural motif in numerous pharmaceutical and agrochemical agents. The introduction of a cyano group can influence the compound's metabolic stability and bioavailability, while the sulfonyl fluoride group provides a reactive handle for covalent modification of biological targets.

The sulfonyl fluoride group is a key electrophile that can react with nucleophilic residues in proteins, such as those found in the active sites of enzymes. This reactivity is particularly useful for designing enzyme inhibitors with therapeutic potential. For instance, sulfonyl fluorides have been incorporated into small molecule libraries to discover selective inhibitors for targets like histone deacetylases (HDACs), which are important in cancer therapy. The ability to form covalent bonds can lead to potent and long-lasting inhibition.

2-Cyanopyridine (B140075) derivatives are recognized as important intermediates in the production of pesticides. google.comgoogle.com The specific substitution pattern of this compound offers a unique combination of functionalities for creating novel agrochemicals. The cyano group can be a precursor to other functional groups or contribute directly to the biological activity of the final product.

Preparation of Diversified Heterocyclic Compounds

The reactivity of the sulfonyl fluoride and cyano groups allows for the elaboration of the pyridine ring into more complex heterocyclic systems. The sulfonyl fluoride can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, while the cyano group can be transformed into other functionalities, such as amines or carboxylic acids, which can then participate in cyclization reactions.

For example, the cyano group at the 2-position of a pyridine ring can be introduced through the substitution of a halogen. google.com This transformation is a common strategy in the synthesis of complex heterocyclic structures. google.com The resulting 2-cyanopyridine can then be further modified. The development of tandem fluorination-substitution processes has expanded the toolkit for creating diverse heterocyclic compounds under mild conditions. acs.org

Construction of Structurally Diverse Sulfonyl-Containing Scaffolds

The sulfonyl fluoride group is a versatile functional handle for constructing a variety of sulfur-containing molecules. It can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity allows for the facile introduction of the sulfonyl moiety into diverse molecular frameworks.

The synthesis of sulfonyl fluorides themselves has seen significant advancements, with methods starting from sulfonamides, sulfonyl chlorides, and other precursors. d-nb.infoorganic-chemistry.org These methods often offer broad functional group tolerance, enabling the preparation of complex sulfonyl fluoride building blocks. organic-chemistry.org The resulting sulfonyl fluorides can then be used in subsequent reactions to build structurally diverse scaffolds. For example, they can be coupled with other molecules through radical-mediated pathways to create complex structures. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The unique reactivity of the sulfonyl fluoride group, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has positioned this compound as a valuable monomer and crosslinking agent in the development of advanced materials.

Incorporation into Polymer Films via SuFEx Reactions for Reactive Materials Development

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction due to the unique stability and reactivity of the sulfonyl fluoride group. sigmaaldrich.com This reaction allows for the efficient and chemoselective formation of sulfonyl-based linkages under mild conditions. sigmaaldrich.com The sulfonyl fluoride group is stable under many reaction conditions but readily reacts with appropriate nucleophiles, making it an ideal functional group for polymer modification and crosslinking. sigmaaldrich.com

The incorporation of monomers containing sulfonyl fluoride groups, such as this compound, into polymer chains allows for the creation of reactive polymer films. These films can be subsequently functionalized by reacting the sulfonyl fluoride groups with various nucleophiles, leading to materials with tailored surface properties or functionalities.

Development of Advanced Functional Polymers and Macromolecular Architectures

The ability to incorporate this compound into polymers opens up possibilities for creating advanced functional materials with unique properties. The pyridine and cyano functionalities can impart specific characteristics, such as thermal stability, conductivity, or metal-coordinating capabilities, to the resulting polymer.

The use of sulfonyl fluoride-containing monomers in polymerization reactions, such as radical terpolymerizations, allows for the synthesis of statistical terpolymers with controlled compositions. researchgate.net The sulfonyl fluoride groups in these polymers can then be hydrolyzed to sulfonic acid functions, creating materials with applications in areas like proton exchange membranes for fuel cells. researchgate.net The ability to crosslink these polymers further enhances their mechanical and thermal properties. researchgate.net The versatility of this building block contributes to the design and synthesis of complex macromolecular architectures with tailored functionalities for a wide range of applications in materials science. ethernet.edu.et

Synthesis of Functional Chromophores and Optoelectronic Materials

The structural framework of this compound, featuring both a cyano group and a sulfonyl fluoride group, imparts strong electron-withdrawing characteristics to the pyridine ring. This makes it a potential building block for "push-pull" chromophores. In such systems, electron-donating groups are paired with electron-accepting groups (like the cyanopyridine moiety) to create molecules with tailored electronic and photophysical properties, which are essential for the development of optoelectronic materials.

While direct examples of this compound in optoelectronic devices are not extensively documented, related compounds have been integrated into advanced materials. For instance, terpolymers containing vinylidene fluoride and a perfluorinated sulfonyl fluoride monomer have been synthesized and crosslinked via their nitrile functions to create films with potential applications in proton-exchange membrane fuel cells researchgate.net. This demonstrates the utility of the sulfonyl fluoride group in creating functional polymers, suggesting a potential role for pyridine-based analogues in materials science.

Utility in Chemical Biology and Bio-conjugation Strategies

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology. rsc.orgrsc.org It possesses a favorable balance of stability in aqueous, biological environments and sufficient reactivity to form covalent bonds with nucleophilic amino acid residues within proteins. rsc.orgrsc.org This reactivity is central to its use in bio-conjugation and the study of biological systems.

Sulfonyl fluorides are widely employed as covalent probes to investigate enzyme binding sites and identify functionally important amino acid residues. jenabioscience.com Their electrophilic nature allows them to react with a range of nucleophiles found in protein side chains, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgjenabioscience.com This broad reactivity, which is dependent on the specific protein microenvironment, makes sulfonyl fluorides versatile tools for chemical biology. rsc.orgmerckmillipore.com They can be incorporated into larger molecules designed to probe specific protein interactions or functions within a cellular context. acs.orgresearchgate.net

A primary and historically significant application of sulfonyl fluorides is the inhibition of enzymes, particularly serine proteases and other serine hydrolases. The mechanism of inhibition involves the sulfonyl fluoride group acting as an electrophile that is attacked by the highly nucleophilic serine residue in the enzyme's active site. This reaction forms a stable, covalent sulfonyl-enzyme bond, leading to irreversible inhibition. For example, 6-Cyanopyridine-2-sulfonyl fluoride, an isomer of the title compound, has been shown to effectively inhibit specific serine proteases by covalently binding to the active site serine. Furthermore, spin-labeled sulfonyl fluorides have been developed as specialized probes to study the structure of protease active sites using techniques like electron spin resonance spectroscopy. nih.gov

The ability of sulfonyl fluorides to react with multiple nucleophilic amino acids allows for the development of highly selective chemical tools for protein modification. rsc.orgacs.org The specific residue that reacts with the sulfonyl fluoride is often determined by its "context"—that is, its location and the surrounding chemical environment within the protein's three-dimensional structure. merckmillipore.com This "context-dependent" reactivity is a cornerstone of modern chemical biology, enabling the design of probes that can achieve site-selective covalent modification of a target protein. nih.gov Unlike other electrophilic "warheads" that primarily target cysteine, sulfonyl fluorides can form stable covalent adducts with lysine and tyrosine residues, expanding the range of proteins that can be targeted. acs.org This has led to the development of sulfonyl fluoride and the closely related arylfluorosulfate probes that can selectively label tyrosine, lysine, or serine residues in a protein binding site, sometimes with surprising selectivity determined by the scaffold and the target protein. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. This approach often utilizes activity-based probes (ABPs) that covalently label active enzymes. Sulfonyl fluorides are excellent electrophilic groups for the design of ABPs. researchgate.net These probes typically feature three components: the sulfonyl fluoride "warhead," a recognition scaffold that directs the probe to a specific class of enzymes, and a reporter tag (e.g., an alkyne or fluorophore) for detection and identification.

A significant application of this strategy is in kinomics, the study of protein kinases. Researchers have designed sulfonyl fluoride probes built on a pyrimidine (B1678525) aminopyrazole scaffold, which is known to bind to many kinases. acs.org These probes were shown to covalently modify a conserved lysine residue in the ATP-binding site of a broad range of kinases in live cells, enabling quantitative profiling of kinase inhibitor engagement and selectivity. acs.org

Precursor and Reagent for Specialized Fluorination and Radiolabeling Methodologies

Aryl sulfonyl fluorides are central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reliable "click chemistry" reactions used to form strong S-O or S-N bonds. acs.org While this compound is itself a product of synthesis, it can also serve as a valuable building block or reagent in SuFEx reactions to create more complex molecules. The robust nature of the S-F bond makes it stable to many reaction conditions, yet it can be selectively activated for reaction with nucleophiles. mdpi.com

The synthesis of aryl sulfonyl fluorides is a field of active research, with numerous methods developed to install the -SO₂F group onto aromatic rings. These methods include reactions starting from aryl halides, aryl boronic acids, and aryldiazonium salts, using various sources for the sulfur dioxide and fluoride components. mdpi.comrsc.orgorganic-chemistry.org The development of these synthetic routes underscores the importance of sulfonyl fluorides as reagents and intermediates in organic chemistry. Additionally, these compounds are valuable precursors for radiolabeling, particularly for the introduction of fluorine-18 (B77423) (¹⁸F) to create biomarkers for Positron Emission Tomography (PET) imaging. mdpi.com

Application as a Fluorinating Reagent in Organic Transformations

The sulfonyl fluoride moiety (-SO₂F) is a key functional group that imparts specific reactivity to the molecule, allowing it to serve as a fluorinating agent. Sulfonyl fluorides are recognized for their unique balance of stability and reactivity, making them suitable for introducing fluorine into other organic molecules. rsc.org This class of compounds can participate in nucleophilic substitution reactions where the fluoride acts as a leaving group, but more specialized applications leverage the entire group's reactivity.

Research into related compounds, such as 5-Fluoropyridine-2-sulfonyl fluoride, highlights the role of this functional group as a source for fluorine in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity. a2bchem.com

A notable application of similar structures is in deoxyfluorination reactions. For instance, an 18F-labeled pyridinesulfonyl fluoride, [¹⁸F]PyFluor, has been effectively used for the deoxy-radiofluorination of alcohols. nih.gov In this type of transformation, a hydroxyl group is replaced by a fluorine atom, a critical step in the synthesis of many fluorinated compounds. The reactivity of the sulfonyl fluoride group is central to facilitating this exchange under mild conditions. nih.gov This demonstrates the potential of the sulfonyl fluoride group in this compound to be employed in similar synthetic strategies. The broader field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry further underscores the utility of sulfonyl fluorides due to their selective reactivity and stability, particularly in aqueous environments. nih.gov

Potential as a Precursor for ¹⁸F Radiolabeling Agents

The development of novel radiolabeling agents for Positron Emission Tomography (PET) is a critical area of medical research, and this compound holds potential as a precursor in this field. PET imaging relies on molecules tagged with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most widely used due to its near-ideal decay characteristics and half-life of approximately 110 minutes. nih.govgoogle.com

The core of this application lies in the synthesis of ¹⁸F-labeled sulfonyl fluorides. Typically, these are prepared via nucleophilic substitution on the corresponding sulfonyl chloride precursor (R-SO₂Cl) using [¹⁸F]fluoride. nih.gov The resulting ¹⁸F-labeled arenesulfonyl fluoride ([¹⁸F]R-SO₂F) can then serve as a valuable synthon or as a PET tracer itself. nih.govosti.gov

These ¹⁸F-labeled synthons are particularly useful for labeling complex biomolecules like peptides or proteins that cannot withstand the harsh conditions of direct radiofluorination. researchgate.net For example, a bifunctional ¹⁸F-labeled arenesulfonyl fluoride has been successfully conjugated to a bombesin (B8815690) analogue through oxime formation, creating a stable radiolabeled biomolecule suitable for imaging studies. nih.gov The sulfonyl fluoride group is stable enough for these multi-step procedures while remaining a key component of the final imaging agent. rsc.orgnih.gov Given its structure, this compound could be converted to its ¹⁸F-isotopologue, which could then be used in pretargeted PET imaging strategies or as a building block for more complex PET tracers. nih.gov

Computational and Theoretical Investigations of 2 Cyanopyridine 4 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-Cyanopyridine-4-sulfonyl fluoride (B91410), such calculations would be invaluable for predicting its electronic structure, thermodynamic stability, and inherent reactivity. Key parameters that could be determined include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations would identify the most electrophilic and nucleophilic sites, offering predictions on how the molecule might interact with other reagents. For instance, DFT calculations could model the electron density distribution to pinpoint the electrophilic center at the sulfonyl fluoride group. However, at present, no specific studies providing this data for 2-Cyanopyridine-4-sulfonyl fluoride have been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Understanding

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and non-covalent interactions. An MD simulation of this compound could reveal the preferred three-dimensional structures, the rotational barriers of the sulfonyl fluoride group, and how the molecule interacts with solvents or biological macromolecules. These simulations are crucial for understanding how the compound might behave in a complex environment, such as in solution or at the active site of an enzyme. General statements in the literature suggest that MD simulations can predict solvation effects and steric hindrance for related compounds, but specific conformational analyses and intermolecular interaction studies for this compound are absent from current scientific records.

Elucidation of Reaction Mechanisms through Advanced Theoretical Modeling

Advanced theoretical modeling is a powerful tool for mapping out the energetic pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Identification of Key Intermediates and Transition States in Complex Transformations

For a reactive molecule like this compound, theoretical modeling could elucidate the mechanisms of its transformations, such as nucleophilic aromatic substitution at the pyridine (B92270) ring or reactions involving the sulfonyl fluoride group. By calculating the energies of potential intermediates and transition states, researchers could construct a detailed reaction coordinate diagram. This would clarify the step-by-step process of a reaction, identify the rate-determining step, and explain the observed product distribution. Currently, no such mechanistic elucidations, complete with identified transition states for reactions involving this compound, are available in the literature.

Development of Stereochemical Control Models for Asymmetric Synthesis

Should this compound be involved in reactions that create chiral centers, computational modeling would be instrumental in developing strategies for stereochemical control. Theoretical models can be built to understand the interactions between reactants, catalysts, and solvents that govern the stereochemical outcome of a reaction. These models can predict which enantiomer or diastereomer is preferentially formed, guiding the design of more selective synthetic routes. The development of such stereochemical models is contingent on prior mechanistic understanding and is a specialized area of research that has not yet been applied to this specific compound.

Prediction and Validation of Spectroscopic Properties for Experimental Characterization

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure and purity of a synthesized compound. For this compound, calculating its expected spectroscopic signatures would provide a benchmark for experimentalists. While ¹⁹F NMR spectroscopy is mentioned as a tool for monitoring related reactions, specific, computationally predicted spectroscopic data for this compound has not been reported.

Future Research Directions and Emerging Trends for 2 Cyanopyridine 4 Sulfonyl Fluoride

Development of Novel and Sustainable Synthetic Routes for Pyridyl Sulfonyl Fluorides

The synthesis of pyridyl sulfonyl fluorides, including 2-cyanopyridine-4-sulfonyl fluoride (B91410), is moving away from traditional methods that often rely on harsh reagents. The focus is now on developing more environmentally benign and efficient processes.

Green Chemistry Approaches (e.g., Mechanochemistry, Solvent-Free Methods)

Green chemistry principles are at the forefront of developing new synthetic protocols for sulfonyl fluorides. These methods aim to reduce waste, minimize solvent use, and employ safer reagents. eurekalert.orgasiaresearchnews.com A significant advancement is the development of mechanochemical procedures, which involve reactions conducted in a ball mill, often without any solvent. kuleuven.beresearchgate.netkuleuven.be This solvent-free approach not only has ecological advantages but can also lead to shorter reaction times and simplified purification. kuleuven.bekuleuven.be

One such sustainable method involves the conversion of sulfur(VI) 2-methylimidazoles into sulfonyl fluorides using potassium bifluoride (KHF2) under solvent-free milling conditions. kuleuven.bekuleuven.be Another green approach enables the synthesis of a wide range of sulfonyl fluorides from readily available thiols or disulfides using potassium fluoride (KF) as a safe and inexpensive fluorine source, generating only non-toxic salts as by-products. eurekalert.orgasiaresearchnews.com These methods represent a significant step towards the low-cost, scalable, and safe production of sulfonyl fluorides. eurekalert.org

| Green Synthesis Approach | Starting Materials | Reagents | Key Advantages |

| Mechanochemistry | Sulfur(VI) 2-methylimidazoles | Potassium bifluoride (KHF2), Acetic acid | Solvent-free, shorter reaction times, simplified purification. kuleuven.bekuleuven.be |

| Potassium Fluoride-based | Thiols, Disulfides | SHC5®, Potassium Fluoride (KF) | Uses safe and low-cost fluorine source, non-toxic by-products (NaCl, KCl), scalable. eurekalert.orgasiaresearchnews.com |

Leveraging Photoredox and Electrochemical Strategies for Enhanced Efficiency and Selectivity

Photoredox and electrochemical catalysis have emerged as powerful tools for organic synthesis, offering mild and highly selective ways to generate reactive intermediates. nih.govrsc.org These methods are increasingly being applied to the synthesis of sulfonyl fluorides. rhhz.net

Electrochemical synthesis provides an environmentally benign route to sulfonyl fluorides from abundant starting materials like thiols and disulfides, using potassium fluoride as the fluorine source. acs.org This approach is notable for not requiring any additional chemical oxidants or catalysts. acs.org

Photoredox catalysis, which uses light to drive chemical reactions, enables the radical fluorosulfonylation of olefins under mild conditions. nih.gov Researchers have developed stable, solid-state radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, to overcome the limitations of using reactive gases like sulfuryl chlorofluoride (FSO2Cl). nih.govresearchgate.net These light-mediated strategies are part of a growing field of electron donor-acceptor (EDA) complex photoactivation, which allows for the formation of C–S bonds under catalyst-free conditions. rsc.org

| Method | Precursor/Substrate | Key Features |

| Electrochemistry | Thiols, Disulfides | Oxidant- and catalyst-free; uses inexpensive KF; mild conditions. rhhz.netacs.org |

| Photoredox Catalysis | Olefins, Aryldiazonium salts | Uses light energy; operates under mild conditions; enables use of stable radical precursors. rsc.orgnih.gov |

Exploration of Expanded Reactivity Profiles for the Sulfonyl Fluoride and Cyano Moieties

While the sulfonyl fluoride group is well-known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its full reactive potential is still being uncovered. thieme-connect.comresearchgate.net Future research will likely focus on discovering new transformations for both the sulfonyl fluoride and the cyano groups, as well as exploiting their combined presence on the pyridine (B92270) ring.

Discovery of Undiscovered Transformations and Reaction Manifolds for Sulfonyl Fluorides

The established role of sulfonyl fluorides as electrophiles is being challenged and expanded. researchgate.net A significant emerging area is the conversion of the relatively inert S(VI)-F bond into a sulfur(VI) radical. researchgate.netresearchgate.net This transformation, while challenging, dramatically broadens the synthetic utility of sulfonyl fluorides beyond traditional defluorinative ligations. researchgate.net

Furthermore, recent studies have demonstrated that aryl sulfonyl fluorides can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form C–C bonds. researchgate.net This desulfonative coupling showcases the ability to use the sulfonyl fluoride group as a leaving group, a reactivity pattern that diverges from its typical role in SuFEx. researchgate.net Researchers are also exploring sulfonyl fluorides in multicomponent reactions and novel cyclizations, further expanding their application in organic synthesis. thieme-connect.comrsc.org A novel method for synthesizing valuable indolizine-functionalized sulfonyl fluorides has been developed through the oxidative [3+2] annulation of activated pyridines and β-arylethenesulfonyl fluorides. rsc.org

Investigating Synergistic Reactions Involving Multiple Functional Groups on the Pyridine Core

The presence of both a cyano (-CN) group and a sulfonyl fluoride (-SO2F) group on the same pyridine ring in 2-cyanopyridine-4-sulfonyl fluoride offers intriguing possibilities for synergistic reactivity. The functionalization of pyridine rings is a persistent challenge in organic chemistry, and developing reactions that exploit multiple functional groups simultaneously is a key goal. nih.govresearchgate.netresearchgate.net

Future work could explore how the electron-withdrawing nature of both substituents activates the pyridine ring toward certain transformations. For instance, the cyano group could act as a directing group for metallation or participate in cyclization reactions, while the sulfonyl fluoride remains available for subsequent SuFEx coupling or other transformations. An example of such synergistic reactivity is seen in the preparation of crosslinked polymer membranes, where sulfonyl fluoride groups are hydrolyzed to provide ion-exchange capacity, and nitrile functions are used for thermal crosslinking. researchgate.net This demonstrates how different functional groups on a single monomer can be used for distinct, complementary purposes in the final material. researchgate.net Research into skeletal editing, where atoms within the pyridine ring itself are replaced, could also lead to novel benzene (B151609) derivatives starting from functionalized pyridines. rsc.org

Advanced Applications in Complex Chemical Systems

The unique properties of the sulfonyl fluoride group—its balanced reactivity and stability—make it an ideal functional group for applications in complex biological and material systems. thieme-connect.comresearchgate.net Future research on this compound will likely leverage its bifunctional nature for sophisticated applications.

The sulfonyl fluoride moiety is widely used as a "warhead" in chemical biology to form covalent bonds with specific amino acid residues in proteins, acting as an activity-based probe or a covalent inhibitor. d-nb.info The additional presence of the cyano group could serve as a bioisostere for other functional groups or provide an additional interaction point with a biological target. nih.gov

In materials science, the ability of sulfonyl fluoride and cyano groups to participate in distinct polymerization or crosslinking reactions could be exploited to create advanced polymers with tailored properties. researchgate.net For example, terpolymers containing both sulfonyl fluoride and nitrile groups have been used to create membranes for proton-exchange membrane fuel cells (PEMFC). researchgate.net The development of methods for the late-stage functionalization of complex molecules means that the this compound scaffold could be incorporated into existing pharmaceuticals or advanced materials to fine-tune their properties. d-nb.infoacs.org

New Frontiers in Drug Discovery Scaffold Development and Targeted Therapies

The sulfonyl fluoride (S-F) moiety is increasingly recognized as a "privileged warhead" in drug discovery for forming covalent bonds with therapeutic targets. rsc.org Unlike traditional electrophiles that primarily target cysteine, the S-F group can react with a broader range of nucleophilic amino acid residues. nih.govenamine.net This capability significantly expands the "ligandable" proteome, opening up avenues to pursue targets previously considered undruggable. nih.gov

The reactivity of this compound is central to its potential in developing novel covalent inhibitors. The compound's sulfonyl fluoride group can form stable covalent bonds with multiple amino acid residues within a protein's binding site, including tyrosine, lysine (B10760008), serine, and histidine. rsc.orgnih.gov This interaction can lead to irreversible inhibition, offering advantages in potency and duration of action. The 2-cyanopyridine (B140075) core, meanwhile, serves as a versatile scaffold that can be modified to fine-tune binding affinity and selectivity for the target protein. mdpi.com

A key technology in this field is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions that use the S-F hub to reliably connect molecular building blocks. nih.govresearchgate.netsioc-journal.cn This approach facilitates the rapid synthesis of diverse compound libraries for screening and has been instrumental in developing covalent probes and inhibitors. researchgate.netresearchgate.net For instance, sulfonyl fluoride-based inhibitors have been successfully developed for challenging targets such as the anti-apoptotic protein Bcl-xL and various kinases. nih.gov

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Moieties

| Amino Acid | Type of Residue | Role in Covalent Inhibition |

| Serine (Ser) | Nucleophilic | Common target in the active sites of proteases. rsc.org |

| Threonine (Thr) | Nucleophilic | Can be targeted by context-specific sulfonyl fluoride probes. rsc.orgenamine.net |

| Tyrosine (Tyr) | Nucleophilic | A key target for SuFEx chemistry and covalent ligand discovery. nih.govenamine.net |

| Lysine (Lys) | Nucleophilic | Abundant residue, expanding the scope beyond catalytic sites. nih.govenamine.net |

| Histidine (His) | Nucleophilic | Can be modified by sulfonyl fluorides in specific protein environments. nih.govenamine.net |

| Arginine (Arg) | Nucleophilic | Emerging as a potential target for S(VI)-F electrophiles. nih.gov |

Future research will likely focus on leveraging the bifunctional nature of this compound to design highly selective and potent targeted covalent inhibitors for cancer, inflammatory diseases, and other conditions.

Integration into Novel Functional Materials with Tailored Properties

The applications for sulfonyl fluoride compounds are expanding beyond medicine into materials science. sioc-journal.cnresearchgate.net The robust nature of the sulfur-fluorine bond and the versatile reactivity of the SuFEx process are being harnessed to create novel polymers and functional materials. nih.gov The this compound compound is a candidate for integration into such materials, where the sulfonyl fluoride group can act as a reactive handle for polymerization or surface modification, while the cyanopyridine unit can impart specific electronic or physical properties.

The pyridine ring is a well-known component in materials for electronics and photonics due to its electron-deficient nature. The cyano group further enhances these electron-withdrawing properties, which could be exploited in the design of organic semiconductors or nonlinear optical materials.

Future research could explore the use of this compound as a monomer or cross-linking agent to create specialty polymers with high thermal stability, specific refractive indices, or unique conductive properties.

Table 2: Potential Applications of this compound in Functional Materials

| Application Area | Potential Role of this compound | Desired Properties |

| Specialty Polymers | Monomer or cross-linking agent via SuFEx chemistry. | High thermal stability, chemical resistance, tailored electronic properties. |

| Surface Modification | Covalently grafting onto surfaces to alter properties. | Hydrophobicity/hydrophilicity, biocompatibility, anti-fouling. |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). | Electron-transporting capabilities, photostability. |

| Adhesives & Coatings | Component in high-performance adhesives and protective coatings. | Strong adhesion, durability, resistance to environmental degradation. |

Bio-Inspired and Biocatalytic Approaches for Synthesis and Derivatization

While current synthetic routes to sulfonyl fluorides are predominantly chemical, the broader field of chemical synthesis is seeing a shift towards more sustainable methods, including biocatalysis. Enzymes offer high efficiency and exquisite stereoselectivity under mild conditions. researchgate.net Although specific biocatalytic routes for the synthesis of this compound are not yet prominent in the literature, this represents a significant area for future research.

Emerging trends involve the integration of different catalytic methods, such as combining electrocatalysis with biocatalysis, to achieve novel and efficient transformations. researchgate.net Future work could focus on discovering or engineering enzymes (e.g., oxidoreductases or transferases) capable of constructing the sulfonyl fluoride moiety or modifying the cyanopyridine scaffold. Such bio-inspired approaches could lead to greener, more efficient, and highly selective synthetic pathways for producing complex molecules like this compound and its derivatives.

Bridging Experimental and Computational Methodologies for Deeper Mechanistic Understanding and Predictive Capabilities

The synergy between experimental work and computational modeling is becoming indispensable in modern chemical research. For this compound, computational methods are crucial for accelerating discovery and deepening mechanistic understanding. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of the sulfonyl fluoride group, model its reaction mechanisms with amino acid residues, and understand the electronic properties conferred by the cyanopyridine core. researchgate.net

These theoretical insights can guide the rational design of more effective covalent inhibitors by predicting binding affinities and reaction barriers. nih.gov Furthermore, large-scale computational screening of virtual compound libraries, guided by data science principles, can help prioritize synthetic targets and identify promising new scaffolds based on the this compound framework. figshare.com This integration of in silico and experimental approaches allows researchers to navigate the vast chemical space more efficiently, saving time and resources.

Table 3: Role of Computational Methods in this compound Research

| Computational Method | Application | Research Goal |

| Quantum Mechanics (e.g., DFT) | Calculate electronic structure, reaction energies, and transition states. | Understand reactivity, selectivity, and reaction mechanisms (e.g., SuFEx). nih.gov |

| Molecular Docking | Predict binding modes and affinities of the compound in protein active sites. | Identify potential biological targets and guide inhibitor design. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound-protein complex over time. | Assess the stability of covalent adducts and conformational changes. |

| Virtual Screening/QSAR | Screen large libraries of virtual derivatives for predicted activity. | Prioritize synthetic efforts and discover new lead compounds. figshare.com |

Challenges and Opportunities in Scalable Synthesis and Industrial Relevance of this compound

For any compound to move from the laboratory to industrial application, a scalable, cost-effective, and safe synthesis is paramount. The synthesis of this compound presents a dual challenge: the efficient formation of the 2-cyanopyridine core and the installation of the sulfonyl fluoride group.

Historically, the synthesis of 2-cyanopyridines often involved harsh conditions, the use of toxic heavy metal reagents like copper cyanide, and polar solvents that are difficult to recover, posing challenges for industrial scale-up. google.comgoogle.comgoogle.com Similarly, traditional methods to create sulfonyl fluorides often start from sulfonyl chlorides, which can be unstable and require hazardous reagents for their preparation. organic-chemistry.orgnih.gov

However, these challenges are being met with significant innovation. Modern synthetic organic chemistry offers a wealth of opportunities for more sustainable and scalable production. Recent advances include:

Palladium-catalyzed cross-coupling reactions and photoredox catalysis for the synthesis of both aryl sulfonyl fluorides and alkyl sulfonyl fluorides from more readily available starting materials. nih.govorganic-chemistry.org

Electrochemical synthesis , which avoids the need for chemical oxidants and can often be performed in continuous flow reactors, offering excellent scalability and control. nih.govtue.nl

Direct fluorination methods that bypass the need for sulfonyl chloride intermediates, for example, through a simple chloride/fluoride exchange in greener solvent systems or by activating stable precursors like sulfonyl imidazoles. organic-chemistry.org

The opportunity lies in developing a convergent and streamlined synthetic route to this compound that incorporates these modern, more sustainable technologies. Achieving a high-yield, scalable process will be critical to unlocking the full industrial and therapeutic potential of this promising compound.

Table 4: Comparison of Synthetic Methodologies for Sulfonyl Fluorides

| Method | Traditional Approach | Modern Approach | Advantages of Modern Approach |

| Precursor | Sulfonyl Chlorides organic-chemistry.orgnih.gov | Thiols, Boronic Acids, Alkyl Halides nih.govorganic-chemistry.org | Wider availability of starting materials, avoids unstable intermediates. |

| Reagents | Harsh chlorinating agents, stoichiometric oxidants. | Catalytic systems (photoredox, electrochemical), mild fluorinating agents (e.g., KF). organic-chemistry.orgtue.nl | Milder conditions, higher functional group tolerance, improved safety. |

| Process | Batch processing, often with difficult workups. | Continuous flow synthesis, simplified purification. tue.nl | Enhanced scalability, safety, and process control. |

| Sustainability | Use of heavy metals, toxic solvents, significant waste. | Atom-economical reactions, greener solvents, less hazardous waste. | Reduced environmental impact and improved cost-effectiveness. |

Q & A

Q. What safety protocols are essential when handling 2-Cyanopyridine-4-sulfonyl fluoride?

- Methodological Answer: Researchers must wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation. In case of fire, use CO₂ or dry chemical powder extinguishers; avoid water jets to prevent splashing . Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible substances like strong bases. Due to limited toxicity data, assume acute toxicity and implement spill containment measures (e.g., inert absorbents) .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution of pyridine derivatives. For example, sulfonation of 2-cyanopyridine using chlorosulfonic acid followed by fluorination with potassium fluoride under anhydrous conditions. Key parameters include maintaining a temperature below 0°C during sulfonation to prevent side reactions and using inert atmospheres (e.g., nitrogen) to avoid hydrolysis of the sulfonyl fluoride group .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer: The compound is widely used as a reactive intermediate in synthesizing sulfonamide derivatives. Its sulfonyl fluoride group undergoes nucleophilic substitution with amines or thiols to form stable covalent bonds, making it valuable in medicinal chemistry for enzyme inhibition studies (e.g., serine protease inhibitors). Optimize reactions by selecting polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer: Discrepancies may arise from variations in solvent polarity, temperature, or nucleophile strength. Systematically test reaction conditions:

- Compare reactivity in polar (acetonitrile) vs. nonpolar (toluene) solvents.

- Use kinetic studies (e.g., NMR monitoring) to track intermediate formation.

- Verify compound purity via HPLC or mass spectrometry, as impurities (e.g., residual acids) may alter reactivity .

Q. What experimental design principles apply to assessing the compound’s stability under varying pH and temperature?

- Methodological Answer: Design accelerated stability studies:

Q. How should researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer: Perform tiered risk assessments:

- Conduct in silico predictions using tools like ECOSAR to estimate acute aquatic toxicity.

- Validate with acute toxicity assays (e.g., Daphnia magna 48-hour LC₅₀ tests).

- If bioaccumulation potential is suspected (logP >3), analyze soil mobility using OECD Guideline 121 (column leaching) .

Q. Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer:

- ¹⁹F NMR: Directly tracks fluorinated groups (δ ~50–60 ppm for sulfonyl fluorides).

- IR Spectroscopy: Confirm S=O stretches (~1350–1200 cm⁻¹) and C≡N absorption (~2250 cm⁻¹).

- X-ray Crystallography: Resolve structural ambiguities in derivatives; use synchrotron sources for high-resolution data .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s enzymatic inhibition efficacy?

- Methodological Answer: Discrepancies may stem from assay conditions (e.g., buffer composition, enzyme isoforms). Standardize protocols:

- Use recombinant enzymes with verified activity (e.g., FLAG-tagged proteases).

- Include positive controls (e.g., PMSF for serine proteases).

- Perform dose-response curves (IC₅₀) in triplicate and analyze statistical significance via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.